9(R)-PAHSA

Stereochemistry Endogenous Lipidomics Adipose Tissue Biology

Procure 9(R)-PAHSA (CAS 2097130-84-0), the physiologically relevant R-enantiomer of 9-PAHSA, for reproducible metabolic research. This specific stereoisomer is the predominant form accumulating in adipose tissue. Unlike racemic mixtures or the S-enantiomer, 9(R)-PAHSA provides clean data by eliminating confounding variables in glucose-stimulated insulin secretion (GSIS) and anti-inflammatory assays. Its defined stereochemistry ensures minimal variability in pharmacokinetic/pharmacodynamic studies, making it essential for studying GPR120/PI3K/AKT signaling and inflammation resolution pathways.

Molecular Formula C34H66O4
Molecular Weight 538.9
CAS No. 2097130-84-0
Cat. No. B593361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(R)-PAHSA
CAS2097130-84-0
Synonyms9R-[(1-oxohexadecyl)oxy]-octadecanoic acid
Molecular FormulaC34H66O4
Molecular Weight538.9
Structural Identifiers
SMILESOC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O
InChIInChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1
InChIKeyMHQWHZLXDBVXML-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9(R)-PAHSA CAS 2097130-84-0: R-Enantiomer of an Endogenous Anti-Diabetic and Anti-Inflammatory Lipid


9(R)-PAHSA (CAS 2097130-84-0) is the R-enantiomer of 9-PAHSA, a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family [1]. Endogenous FAHFAs, including PAHSAs, are lipid mediators with anti-diabetic and anti-inflammatory properties, and their levels are reduced in insulin-resistant humans [2]. 9(R)-PAHSA has been identified as the predominant stereoisomer accumulating in adipose tissues [1].

Why Generic 9-PAHSA or Other PAHSA Isomers Cannot Substitute for 9(R)-PAHSA in Research


Substituting 9(R)-PAHSA with racemic 9-PAHSA, its S-enantiomer, or other PAHSA regioisomers (e.g., 5-PAHSA, 13-PAHSA) introduces significant confounding variables that compromise experimental reproducibility and data interpretation. These analogs exhibit distinct stereochemistry-dependent biosynthesis and degradation pathways [1], divergent functional activities in glucose-stimulated insulin secretion (GSIS) and glucose uptake [2], and variable potency in anti-inflammatory assays [3]. Using an undefined mixture or an alternative isomer can lead to non-reproducible results, as highlighted by contradictory findings in the literature when compound sourcing and stereochemistry were not rigorously controlled [3].

9(R)-PAHSA (CAS 2097130-84-0) Quantitative Evidence Guide: Differentiated Performance vs. Analogs


Endogenous Predominance: 9(R)-PAHSA is the Major Stereoisomer Accumulating In Vivo

In AG4OX transgenic mice, a model for enhanced glucose tolerance, 9(R)-PAHSA is the predominant stereoisomer accumulating in adipose tissue, whereas 9(S)-PAHSA is a minor component [1]. This stereospecific accumulation is driven by differential biosynthesis and degradation: cell lines preferentially produce 9(R)-PAHSA, and carboxyl ester lipase (CEL) selectively hydrolyzes 9(S)-PAHSA [1].

Stereochemistry Endogenous Lipidomics Adipose Tissue Biology

Functional Stereospecificity: R-9-PAHSA Fails to Potentiate GSIS and Glucose Uptake, Unlike S-Enantiomer

A direct comparison of enantiomers revealed that S-9-PAHSA potentiates glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake, while R-9-PAHSA does not [1]. Both enantiomers, however, retain anti-inflammatory activity [1].

Insulin Secretion Glucose Uptake Beta-Cell Function

Regioisomer-Specific Anti-Inflammatory Potency: 9-PAHSA Demonstrates Superior Antagonistic Efficacy vs. 5-PAHSA

In functional assays, 9-PAHSA exhibits more pronounced antagonistic efficacy compared to the 5-PAHSA regioisomer [1]. This regioisomer-specific difference highlights the critical role of the ester bond position on the hydroxy fatty acid chain for biological activity.

Inflammation Macrophage Biology Cytokine Signaling

Bioavailability Divergence: 9-PAHSA Isomers Exhibit a ~16-Fold Difference in Systemic Exposure

A study comparing the pharmacokinetics of PAHSA isomers in mice revealed a striking divergence: administration of a balanced mixture of 5-PAHSA and 9-PAHSA resulted in an approximately 16-fold difference in bioavailability between the two isomers [1]. This substantial variation underscores that in-class compounds are not interchangeable for in vivo studies.

Pharmacokinetics Bioavailability In Vivo Pharmacology

Optimal Research Applications for 9(R)-PAHSA (CAS 2097130-84-0) Based on Evidence


Investigating Endogenous Lipid Signaling in Adipose Tissue Biology

Use 9(R)-PAHSA as the physiologically relevant ligand to study FAHFA signaling pathways in adipocytes and other metabolic tissues. Its identification as the predominant endogenous stereoisomer in AG4OX mouse adipose tissue [1] validates its use for elucidating native lipid-protein interactions and downstream signaling cascades, such as the GPR120/PI3K/AKT axis [2].

Dissecting Anti-Inflammatory Mechanisms Independent of Insulin Secretion

Employ 9(R)-PAHSA to isolate and study anti-inflammatory pathways without the confounding influence of insulin secretion or glucose uptake potentiation. Unlike its S-enantiomer, 9(R)-PAHSA does not potentiate GSIS or glucose uptake [1], making it a precise tool for mechanistic studies focused purely on inflammation resolution in macrophages and other immune cells.

Standardizing In Vivo PK/PD Studies of PAHSA Isomers

Leverage the defined stereochemistry of 9(R)-PAHSA for reproducible pharmacokinetic and pharmacodynamic studies. Given the significant (~16-fold) variability in bioavailability observed between different PAHSA isomers [1], using a single, well-characterized enantiomer is critical for minimizing experimental variability and generating interpretable in vivo data.

Structure-Activity Relationship (SAR) Studies of FAHFA Anti-Inflammatory Activity

Utilize 9(R)-PAHSA as a parent scaffold or reference compound for medicinal chemistry campaigns aimed at optimizing anti-inflammatory potency. Its more pronounced antagonistic efficacy compared to 5-PAHSA [1] establishes a strong baseline for assessing the impact of structural modifications on the attenuation of cytokine production (e.g., IL-6) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9(R)-PAHSA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.